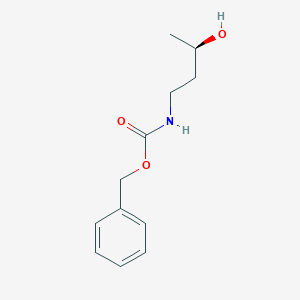
(2R)-N-Cbz-4-Aminobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-Cbz-4-Aminobutan-2-ol: is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom and a hydroxyl group on the second carbon of a four-carbon chain. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-Cbz-4-Aminobutan-2-ol typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common method is the reduction of (2R)-N-Cbz-4-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification using chromatographic techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-N-Cbz-4-Aminobutan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products:
Oxidation: (2R)-N-Cbz-4-aminobutan-2-one.
Reduction: (2R)-N-Cbz-4-aminobutan-1-ol.
Substitution: (2R)-N-Cbz-4-alkoxybutan-2-ol.
科学的研究の応用
Chemistry: (2R)-N-Cbz-4-Aminobutan-2-ol is used as a chiral building block in the synthesis of various complex molecules. Its protected amine group allows for selective reactions at other functional groups.
Biology: In biological research, this compound serves as a precursor for the synthesis of peptides and peptidomimetics. The Cbz protecting group is commonly used in peptide synthesis to protect the amine functionality during coupling reactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
作用機序
The mechanism of action of (2R)-N-Cbz-4-Aminobutan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions.
類似化合物との比較
(2S)-N-Cbz-4-Aminobutan-2-ol: The enantiomer of (2R)-N-Cbz-4-Aminobutan-2-ol with opposite stereochemistry.
N-Cbz-4-Aminobutan-2-one: The ketone analog of this compound.
N-Cbz-4-Aminobutan-1-ol: The primary alcohol analog of this compound.
Uniqueness: The (2R) configuration of this compound imparts specific stereochemical properties that are essential for its use in chiral synthesis. Its ability to undergo selective reactions while maintaining the integrity of the Cbz protecting group makes it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
benzyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
InChIキー |
OOAUELNSZVJUDM-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](CCNC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)

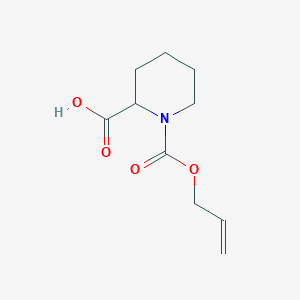
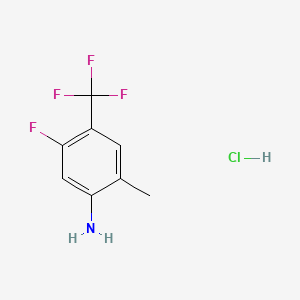
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
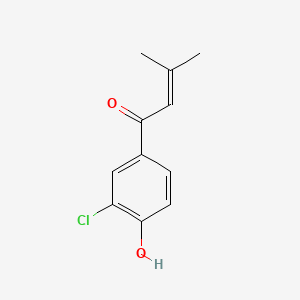

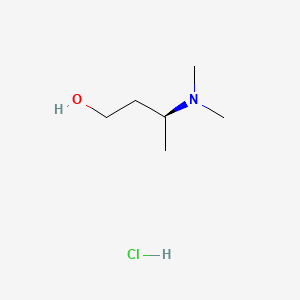
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
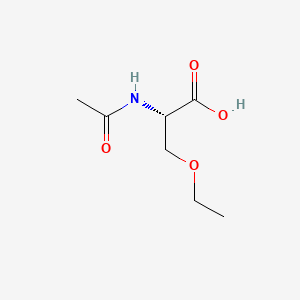
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
